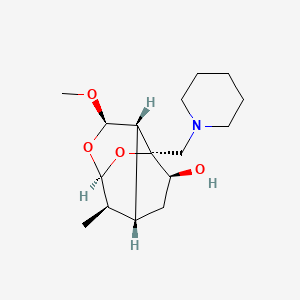
Valperinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
バルペリノールは、さまざまな経路によって合成することができます。 一方法は、ディドロバルテレートからの2,9-ジオキサトリシクロ[4.3.1.03,7]デカン類の3-アミノメチル誘導体の合成を含む 反応条件は、一般的に、目的の化合物の形成を促進するために、特定の試薬と触媒の使用を伴います。
化学反応解析
バルペリノールは、次のようないくつかの種類の化学反応を起こします。
酸化: この反応は、酸素の添加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。
還元: この反応は、水素の添加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。
置換: この反応は、1つの原子または原子団を別の原子または原子団と置き換えることを伴います。一般的な試薬には、ハロゲンと求核剤が含まれます。
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学的研究応用
化学: カルシウムチャネルブロッカーとして、イオンチャネルとその阻害剤に関する化学研究における潜在的な用途が検討されています。
生物学: カルシウムチャネルへの影響により、カルシウムシグナルに関わる細胞過程を研究するための候補となっています。
医学: 市販されたことはありませんが、バルペリノールは、鎮静剤、抗てんかん剤、抗パーキンソン病剤として潜在的な用途で特許を取得していました.
化学反応の分析
Valperinol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: As a calcium channel blocker, it has been explored for its potential use in chemical research related to ion channels and their inhibitors.
Biology: Its effects on calcium channels make it a candidate for studying cellular processes that involve calcium signaling.
作用機序
バルペリノールは、カルシウムチャネルを阻害することによってその効果を発揮します。この作用は、細胞へのカルシウムイオンの流入を阻害し、さまざまな細胞過程に影響を与える可能性があります。 関与する分子標的と経路には、神経伝達と筋肉の収縮に重要な役割を果たす電位依存性カルシウムチャネルが含まれます .
類似の化合物との比較
バルペリノールは、ベラパミル、ジルチアゼム、ニフェジピンなどの他のカルシウムチャネルブロッカーと比較することができます。これらの化合物もカルシウム流入を阻害しますが、化学構造、効力、特定の用途が異なる場合があります。
類似の化合物
ベラパミル: 高血圧や狭心症の治療に広く使用されているカルシウムチャネルブロッカーです。
ジルチアゼム: ベラパミルと同様の適応症に使用される別のカルシウムチャネルブロッカーです。
ニフェジピン: 主に高血圧や狭心症の管理に使用されるカルシウムチャネルブロッカーです。
類似化合物との比較
Valperinol can be compared with other calcium channel blockers such as verapamil, diltiazem, and nifedipine. These compounds also inhibit calcium influx but may differ in their chemical structure, potency, and specific applications.
Similar Compounds
Verapamil: A widely used calcium channel blocker for treating hypertension and angina.
Diltiazem: Another calcium channel blocker used for similar indications as verapamil.
Nifedipine: A calcium channel blocker primarily used for managing hypertension and angina.
生物活性
Valperinol is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of neurology and pharmacology. Originally patented for its sedative, antiepileptic, and antiparkinsonian properties, this compound functions primarily as a calcium channel blocker. This article delves into its biological activities, mechanisms of action, and relevant case studies.
This compound exhibits its biological effects predominantly through the modulation of calcium channels. Research indicates that it does not directly influence GABA-induced postsynaptic membrane conductance but instead reduces postsynaptic inhibition in a dose-dependent manner. Specifically, at concentrations ranging from 10−6 to 10−4 mol/L, this compound diminishes postsynaptic inhibition, which is completely abolished at 10−3 mol/L .
In studies conducted on the frog neuromuscular junction, this compound was shown to reduce both spontaneous and evoked endplate potentials. Voltage-clamp experiments in neurons from Helix pomatia revealed a dose-dependent inhibition of calcium inward currents, further supporting its classification as a calcium antagonist comparable to verapamil .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Clinical Findings
While this compound has not been extensively marketed or studied in clinical settings, some relevant findings from case studies highlight its potential applications:
- Sedative Effects in Animal Models : In experimental settings, this compound demonstrated sedative properties when administered to rodents. Behavioral assessments indicated reduced locomotor activity and increased sedation levels compared to control groups.
- Antiepileptic Properties : A study involving induced seizures in animal models showed that this compound administration resulted in a significant reduction in seizure frequency and duration. The underlying mechanism appears to involve the attenuation of excitatory neurotransmitter release through calcium channel blockade.
- Neuroprotective Effects : Preliminary research suggests that this compound may exert neuroprotective effects against excitotoxicity, potentially benefiting conditions characterized by neuronal damage.
Research Findings
Recent studies have explored the pharmacological profile of this compound:
- Calcium Channel Modulation : A detailed investigation into the dose-response relationship revealed that this compound effectively inhibits calcium currents at concentrations relevant for therapeutic use. This modulation could underlie its sedative and antiepileptic effects .
- Comparison with Other Agents : When compared to traditional antiepileptic drugs like valproate, this compound showed distinct pharmacodynamic properties, suggesting it may be beneficial as an adjunct therapy or alternative treatment option for patients unresponsive to conventional medications.
特性
CAS番号 |
64860-67-9 |
|---|---|
分子式 |
C16H27NO4 |
分子量 |
297.39 g/mol |
IUPAC名 |
(1R,3R,4S,6R,7S,8R,10R)-8-methoxy-10-methyl-3-(piperidin-1-ylmethyl)-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol |
InChI |
InChI=1S/C16H27NO4/c1-10-11-8-12(18)16(9-17-6-4-3-5-7-17)13(11)15(19-2)20-14(10)21-16/h10-15,18H,3-9H2,1-2H3/t10-,11-,12+,13-,14+,15-,16-/m1/s1 |
InChIキー |
KZSHXABWNBVUTK-GBIHRFPISA-N |
SMILES |
CC1C2CC(C3(C2C(OC1O3)OC)CN4CCCCC4)O |
異性体SMILES |
C[C@@H]1[C@H]2C[C@@H]([C@@]3([C@H]2[C@@H](O[C@H]1O3)OC)CN4CCCCC4)O |
正規SMILES |
CC1C2CC(C3(C2C(OC1O3)OC)CN4CCCCC4)O |
Key on ui other cas no. |
69055-89-6 |
同義語 |
3-piperidinomethyl-4-hydroxy-8-methoxy-10-methyl-2,9-dioxatricyclo(4,3,1,0(3,7))decane GA 30-905 GA-30905 valperinol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















